4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1189105-85-8
VCID: VC2921414
InChI: InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13,19H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)N
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1189105-85-8

Cat. No.: VC2921414

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester - 1189105-85-8

Specification

CAS No. 1189105-85-8
Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name tert-butyl 4-[[(4-aminophenyl)methylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13,19H2,1-3H3
Standard InChI Key XTZONVNYXVXRGW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)N

Introduction

Chemical Properties and Structure

Basic Identification and Properties

4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a piperidine ring, which represents a common structural motif found in many pharmaceuticals and biologically active molecules. The compound is characterized by its distinctive tert-butyl ester group, which enhances both solubility and stability, making it particularly suitable for various synthetic applications in organic chemistry and medicinal research.

The key physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1189105-85-8
Molecular FormulaC₁₈H₂₉N₃O₂
Molecular Weight319.442 g/mol
MDL NumberMFCD12674813
Storage TemperatureAmbient

Structural Features

The compound's structure can be broken down into several key components that contribute to its chemical behavior:

  • The piperidine ring serves as the central backbone of the molecule.

  • A tert-butyloxycarbonyl (Boc) protecting group is attached to one of the nitrogen atoms in the piperidine ring.

  • The molecule contains a benzylamine moiety with an amino group at the para position.

  • A methylene linker connects the piperidine ring to the benzylamino group.

These structural features collectively determine the compound's reactivity, stability, and potential biological interactions. The presence of multiple nitrogen atoms in different chemical environments (amine, amide, and carbamate) provides multiple sites for hydrogen bonding and potential interaction with biological targets.

Synthesis and Preparation

General Synthetic Approach

The synthesis of 4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple reaction steps, with careful consideration given to functional group protection and selective transformations. The synthetic strategy often employs protecting groups to enhance selectivity and yield, with the tert-butyl group playing a crucial role in protecting the carboxylic acid function.

The use of this protecting group strategy is particularly advantageous as the tert-butyl group can be easily cleaved under mild acidic conditions after the required transformations have been completed. This approach allows for the selective manipulation of other functional groups within the molecule without affecting the carboxylic acid moiety.

Biological Activity and Applications

Applications in Drug Development

This compound has significant potential applications in drug development, particularly as an intermediate in the synthesis of more complex bioactive molecules. Its value in medicinal chemistry stems from several characteristics:

  • The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.

  • The tert-butyl ester group provides a protected carboxylic acid that can be revealed under mild conditions for further functionalization.

  • The benzylamino group offers opportunities for additional structural modifications and optimization of biological activity.

  • The compound's relatively high molecular weight and multiple functional groups make it suitable as a building block for the synthesis of more complex drug candidates.

These properties collectively position 4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester as a valuable intermediate in medicinal chemistry research and development efforts.

Comparison with Similar Compounds

Structural Analogues

4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester belongs to a broader class of piperidine derivatives that share structural similarities but differ in specific substitution patterns. The table below compares this compound with some structurally related molecules:

CompoundStructural DifferencesCAS NumberMolecular Formula
4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterReference compound1189105-85-8C₁₈H₂₉N₃O₂
tert-butyl 4-[4-(benzylamino)-1-piperidyl]-4-methyl-piperidine-1-carboxylateContains an additional piperidine ring and methyl group501446-78-2C₂₃H₃₇N₃O₂
3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl esterSubstitution at position 3 instead of 4 on the piperidine ringNot provided in search resultsSimilar to reference

The comparison reveals that subtle structural variations can lead to significantly different molecular properties and potentially different biological activities .

Functional Comparisons

The functional behavior of these related compounds can differ substantially based on their structural differences:

  • Position of substitution on the piperidine ring affects the compound's three-dimensional structure and potential binding interactions.

  • Additional functional groups can alter solubility, lipophilicity, and membrane permeability.

  • The presence of additional basic nitrogen atoms can impact the compound's acid-base properties and its interactions with biological targets.

  • Steric considerations from additional groups like the methyl substituent in the related compound can influence molecular recognition events .

These structure-activity relationships are crucial considerations in the design and development of piperidine-based bioactive compounds.

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